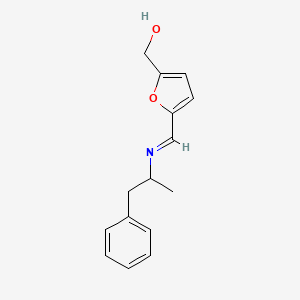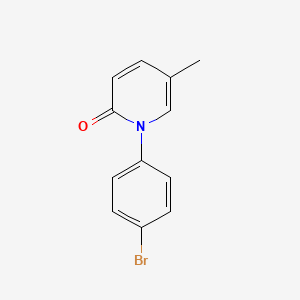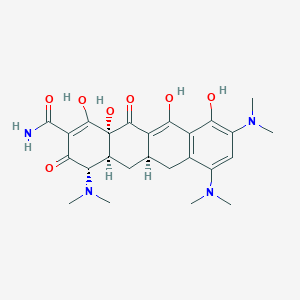
9-Dimethylamino minocycline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Dimethylamino minocycline is a derivative of minocycline, a second-generation, semi-synthetic tetracycline antibiotic. Minocycline has been widely used for its antibiotic properties against both gram-positive and gram-negative bacteria . The compound this compound is characterized by the presence of a dimethylamino group at the 9th position of the minocycline molecule .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Dimethylamino minocycline typically involves the reaction of demethylated aureomycin with dimethylamine in an amine or amide solvent under the catalysis of a palladium complex . The intermediate product is then subjected to hydrogenation and dehydroxylation in an alcohol solvent containing an acid, also under catalytic conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves easily available raw materials, low-cost reagents, and simple two-step reaction operations, ensuring high product yield and good quality .
化学反应分析
Types of Reactions
9-Dimethylamino minocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-hydroxyminocycline.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The dimethylamino group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include 9-hydroxyminocycline and various substituted derivatives, which exhibit different biological activities .
科学研究应用
9-Dimethylamino minocycline has several scientific research applications:
Chemistry: It is used in the synthesis of new tetracycline derivatives with enhanced antibacterial properties.
Medicine: It has been investigated for its anti-inflammatory, antioxidant, and neuroprotective properties, making it a candidate for treating various inflammatory and neurodegenerative diseases
Industry: The compound is used in the development of new antibiotics and other therapeutic agents.
作用机制
The mechanism of action of 9-Dimethylamino minocycline involves binding to the 30S ribosomal subunit of bacteria, preventing the binding of amino-acyl tRNA to the A site of the ribosome. This impairs protein synthesis and inhibits bacterial growth . Additionally, the compound exhibits anti-inflammatory and neuroprotective effects by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines .
相似化合物的比较
Similar Compounds
Minocycline: The parent compound, which lacks the dimethylamino group at the 9th position.
Tigecycline: A glycylcycline antibiotic with modifications at the 9th position, providing enhanced activity against resistant bacteria.
Omadacycline: A novel aminomethylcycline with structural similarities to minocycline but with different substitutions at the 7th and 9th positions.
Uniqueness
9-Dimethylamino minocycline is unique due to its specific structural modifications, which confer enhanced antibacterial activity and additional biological effects compared to its parent compound and other tetracycline derivatives .
属性
分子式 |
C25H32N4O7 |
|---|---|
分子量 |
500.5 g/mol |
IUPAC 名称 |
(4S,4aS,5aR,12aR)-4,7,9-tris(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C25H32N4O7/c1-27(2)13-9-14(28(3)4)19(30)16-11(13)7-10-8-12-18(29(5)6)21(32)17(24(26)35)23(34)25(12,36)22(33)15(10)20(16)31/h9-10,12,18,30-31,34,36H,7-8H2,1-6H3,(H2,26,35)/t10-,12-,18-,25-/m0/s1 |
InChI 键 |
GOLLUVOHXNHFQT-LTIXMIGUSA-N |
手性 SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)N(C)C)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |
规范 SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)N(C)C)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)
![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)


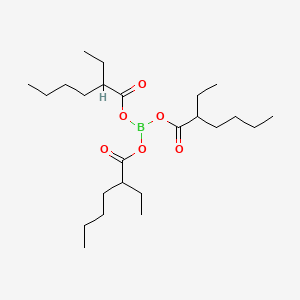
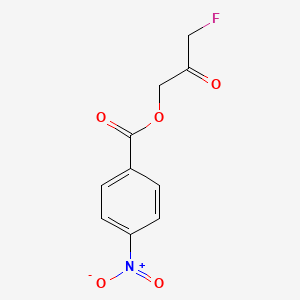
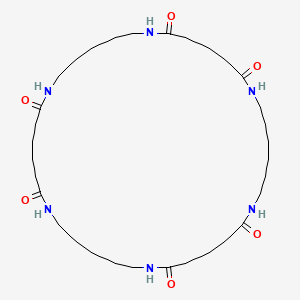
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)
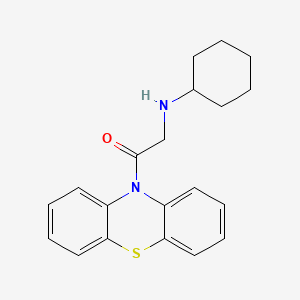
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
